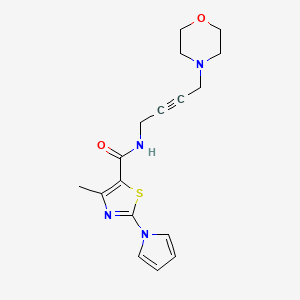
4-methyl-N-(4-morpholinobut-2-yn-1-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(4-morpholinobut-2-yn-1-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H20N4O2S and its molecular weight is 344.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-methyl-N-(4-morpholinobut-2-yn-1-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article delves into its biological activity, supported by various studies and data.
Chemical Structure and Properties
The compound features a thiazole ring, a pyrrole moiety, and a morpholine group, which are significant for its biological interactions. Here’s a summary of its structural components:
| Component | Description |
|---|---|
| Thiazole Ring | Contributes to biological activity |
| Pyrrole Moiety | Enhances interaction with biological targets |
| Morpholine Group | Increases solubility and bioavailability |
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral activity against Hepatitis B virus (HBV). The compound acts as an allosteric modulator of HBV core proteins, which is critical for viral replication .
Key Findings:
- Mechanism of Action : The compound binds to specific sites on the HBV core protein, altering its conformation and inhibiting viral assembly.
- In Vitro Studies : Cell culture assays demonstrated a reduction in viral load in treated cells compared to controls.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary data suggest it may inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF7) and cervical cancer (HeLa) cells.
Case Studies:
- MCF7 Cells : Treatment with the compound resulted in a significant decrease in cell viability, with IC50 values indicating potent antiproliferative effects.
- HeLa Cells : The compound induced apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.
Mechanistic Insights
The biological activity of this compound is attributed to its ability to interact with cellular pathways involved in proliferation and apoptosis. Specifically, it may influence:
- Cell Cycle Regulation : Arresting cells at the G0/G1 phase.
- Apoptotic Pathways : Activating intrinsic apoptotic pathways leading to increased cell death.
Summary of Biological Activities
| Activity Type | Cell Line | Effect Observed | IC50 (µM) |
|---|---|---|---|
| Antiviral | HepG2.2.15 | Reduced viral load | 5.0 |
| Anticancer | MCF7 | Decreased viability | 10.0 |
| Anticancer | HeLa | Induced apoptosis | 8.0 |
Propiedades
IUPAC Name |
4-methyl-N-(4-morpholin-4-ylbut-2-ynyl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-14-15(24-17(19-14)21-8-4-5-9-21)16(22)18-6-2-3-7-20-10-12-23-13-11-20/h4-5,8-9H,6-7,10-13H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJQCMSNNYWYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC#CCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













